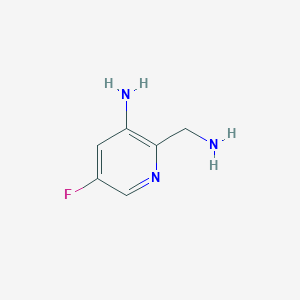

2-(Aminomethyl)-5-fluoropyridin-3-amine

Description

Properties

Molecular Formula |

C6H8FN3 |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

2-(aminomethyl)-5-fluoropyridin-3-amine |

InChI |

InChI=1S/C6H8FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2,8-9H2 |

InChI Key |

DQMQMIZYOIGSHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1N)CN)F |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Structural Profiling and Synthetic Utility of 2-(Aminomethyl)-5-fluoropyridin-3-amine

Executive Summary

In modern drug discovery, the strategic incorporation of functionalized pyridine scaffolds is a cornerstone of rational drug design. 2-(Aminomethyl)-5-fluoropyridin-3-amine is a highly specialized, bifunctional building block that offers unique orthogonal reactivity. By combining an electron-withdrawing fluorine atom with two distinct nitrogen centers—a highly nucleophilic aliphatic primary amine and a less reactive aromatic amine—this molecule serves as an ideal precursor for complex bicyclic systems, such as imidazo[1,5-a]pyridines and pyrido-pyrimidines.

This technical guide provides a comprehensive analysis of its physicochemical properties, de novo synthetic methodologies, and field-proven protocols for orthogonal functionalization.

Structural and Physicochemical Profiling

The chemical behavior of 2-(Aminomethyl)-5-fluoropyridin-3-amine is dictated by the distinct electronic environments of its functional groups. The basicity of the aminomethyl group can be correlated to that of standard 2-pyridinemethanamines [2], while the electronic influence of the fluorine atom is well documented in similar isomers like 3-aminomethyl-5-fluoropyridine [3] and 2-(aminomethyl)-5-fluoropyridine [4].

Quantitative Data Summary

| Property | Estimated Value | Causality / Structural Rationale |

| Molecular Weight | 141.15 g/mol | Formula: C₆H₈FN₃. |

| pKa (Aliphatic Amine) | 8.5 – 9.0 | sp³ hybridized nitrogen; highly localized lone pair, making it the primary site for electrophilic attack and physiological protonation. |

| pKa (Aromatic Amine) | 3.5 – 4.5 | sp² hybridized nitrogen; the lone pair is delocalized into the pyridine π-system. The C5-fluorine further withdraws electron density via inductive effects (-I), reducing basicity. |

| pKa (Pyridine Core) | 4.0 – 5.0 | The inherent basicity of the pyridine nitrogen is attenuated by the electron-withdrawing C5-fluoro group. |

| LogP | 0.5 – 1.0 | The dual amine functionalities impart high polarity, which is partially offset by the lipophilic nature of the fluorine atom. |

De Novo Synthetic Methodology

The synthesis of complex fluorinated pyridines often begins with commercially available precursors such as 3-amino-5-fluoropyridine [1]. The synthesis of the target compound requires a carefully orchestrated sequence of regioselective halogenation, cyanation, and controlled reduction.

De novo synthesis pathway for 2-(Aminomethyl)-5-fluoropyridin-3-amine.

Protocol 1: Selective Nitrile Reduction

The most critical step in this sequence is the reduction of the nitrile to the primary amine without inducing dimerization or defluorination.

Causality & Rationale: Standard palladium-catalyzed hydrogenation (Pd/C) carries a risk of hydrodehalogenation (loss of the C5-fluorine). Therefore, Raney Nickel is the catalyst of choice. Furthermore, the reduction of nitriles proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine will attack this imine, yielding an unwanted secondary amine dimer. Conducting the reaction in methanolic ammonia (7M NH₃ in MeOH) forces the equilibrium toward the primary amine by swamping the reaction with an excess of a competing nucleophile (NH₃).

Step-by-Step Procedure:

-

Preparation: Wash Raney Nickel slurry (10% w/w relative to substrate) three times with methanol under an argon atmosphere to remove water.

-

Reaction Setup: Dissolve 3-amino-2-cyano-5-fluoropyridine (1.0 eq) in 7M NH₃ in methanol (0.1 M substrate concentration). Add the washed Raney Nickel catalyst.

-

Hydrogenation: Purge the reaction vessel with nitrogen, then hydrogen. Pressurize to 50 psi H₂ using a Parr shaker and agitate at room temperature for 12 hours.

-

Self-Validating Monitoring: Sample the reaction and analyze via LC-MS.

-

Validation Metric: The reaction is complete when the nitrile peak (m/z[M+H]⁺ 138.1) disappears, replaced by the target amine (m/z[M+H]⁺ 142.1). If a peak at m/z 266.3 is observed, dimerization is occurring, indicating insufficient ammonia concentration.

-

-

Workup: Filter the mixture through a pad of Celite under a blanket of nitrogen (Raney Ni is pyrophoric). Concentrate the filtrate in vacuo to yield the crude product.

Orthogonal Reactivity & Scaffold Generation

The true value of 2-(Aminomethyl)-5-fluoropyridin-3-amine lies in the orthogonal reactivity of its two nitrogen centers. The aliphatic amine is significantly more nucleophilic than the aromatic amine, allowing for precise, site-selective functionalization under kinetic control.

Orthogonal functionalization and cyclization pathways.

Protocol 2: Orthogonal N-Derivatization (Selective Aliphatic Amidation)

To build complex scaffolds (e.g., kinase inhibitors), researchers must selectively acylate the aliphatic amine while leaving the aromatic amine untouched for subsequent cyclization.

Causality & Rationale: The sp³ hybridized aminomethyl group is inherently more nucleophilic. However, at room temperature, highly reactive electrophiles (like acid chlorides) can overcome the activation energy barrier of the sp² aromatic amine, leading to double acylation. By cooling the reaction to -78°C , the system is placed under strict kinetic control , ensuring the electrophile exclusively reacts with the most nucleophilic center.

Step-by-Step Procedure:

-

Preparation: Dissolve 2-(Aminomethyl)-5-fluoropyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). DIPEA is preferred over triethylamine as its steric bulk prevents it from acting as a competing nucleophile.

-

Kinetic Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

-

Electrophile Addition: Add the acid chloride or Boc-anhydride (0.95 eq, slightly substoichiometric to prevent over-reaction) dropwise over 30 minutes.

-

Self-Validating Monitoring: Quench a micro-aliquot in methanol and analyze via ¹H NMR.

-

Validation Metric: The methylene protons (-CH₂-) of the aminomethyl group will shift downfield from ~3.9 ppm (free amine) to ~4.4 ppm (acylated). The aromatic amine protons (~5.5 ppm) must remain unchanged. If the aromatic protons shift or disappear, thermodynamic over-acylation has occurred.

-

Applications in Drug Discovery

The resulting functionalized scaffolds derived from 2-(Aminomethyl)-5-fluoropyridin-3-amine are highly prized in medicinal chemistry.

-

Metabolic Stability: The C5-fluorine atom blocks cytochrome P450-mediated oxidation at the highly vulnerable para-position (relative to the aminomethyl group).

-

Kinase Targeting: Dehydrative cyclization of the selectively acylated intermediate (using POCl₃) yields fluoro-substituted imidazo[1,5-a]pyridines. This bicyclic system is a privileged scaffold that acts as a bioisostere for indole and purine rings, frequently utilized in the development of ATP-competitive kinase inhibitors.

References

-

Title : 2-Pyridinemethanamine | C6H8N2 | CID 19509 Source : PubChem URL :[Link]

Technical Deep Dive: 3-Amino-2-(aminomethyl)-5-fluoropyridine

Executive Summary

3-Amino-2-(aminomethyl)-5-fluoropyridine is a critical, albeit often transient, diamine intermediate used primarily in the synthesis of 6-fluoro-1H-imidazo[4,5-b]pyridine scaffolds.[1] These fused bicyclic systems are privileged structures in medicinal chemistry, serving as core pharmacophores for kinase inhibitors (e.g., c-Met, VEGFR) and other targeted therapeutics.

Due to the high reactivity of the vicinal primary amine and aminomethyl group, the free base of this compound is rarely isolated or cataloged commercially. Instead, it is typically generated in situ from its stable nitrile precursor, 3-amino-5-fluoropicolinonitrile (CAS 1374115-60-2) , or isolated as a dihydrochloride salt to prevent oxidative degradation or polymerization.[1]

This guide provides a comprehensive technical profile, including the definitive synthesis route from the nitrile precursor, handling protocols, and its application in fragment-based drug design.

Part 1: Chemical Identity & Properties[1][2][3][4][5]

Since the free base is a transient intermediate, the commercially relevant identifier belongs to its stable nitrile precursor.

Compound Profile

| Attribute | Details |

| Systematic Name | 2-(Aminomethyl)-5-fluoropyridin-3-amine |

| Common Name | 3-Amino-5-fluoro-2-picolylamine |

| Target Structure (SMILES) | NC1=C(F)C=NC(CN)=C1 |

| Precursor Name | 3-Amino-5-fluoropicolinonitrile |

| Precursor CAS | 1374115-60-2 (Primary Commercial Entry) |

| Downstream Scaffold | 6-Fluoro-1H-imidazo[4,5-b]pyridine (CAS 1305207-42-4 ) |

| Molecular Weight | 141.15 g/mol (Free Base) |

| Predicted pKa | ~3.5 (Pyridine N), ~9.0 (Primary Amine) |

| Stability | Low (Free base); High (Dihydrochloride salt or Nitrile precursor) |

Part 2: Synthesis & Experimental Protocol

The most reliable route to 3-amino-2-(aminomethyl)-5-fluoropyridine is the catalytic hydrogenation or chemical reduction of 3-amino-5-fluoropicolinonitrile .[1]

Reaction Scheme

The synthesis proceeds via the reduction of the nitrile group at position 2 to a primary amine. This creates a vicinal diamine motif (positions 2 and 3), which is the requisite setup for cyclization into an imidazopyridine.

Figure 1: Synthetic pathway from the commercial nitrile precursor to the imidazopyridine scaffold.[1]

Detailed Protocol: Hydrogenation of 3-Amino-5-fluoropicolinonitrile

Objective: reduction of the nitrile to the aminomethyl group.

Reagents:

-

Substrate: 3-Amino-5-fluoropicolinonitrile (1.0 eq)[1]

-

Catalyst: 10% Pd/C (10 wt% loading) or Raney Nickel

-

Solvent: Methanol (anhydrous) or Ethanol

-

Additive: Concentrated HCl (2.0 eq) — Crucial to trap the amine as a salt and prevent secondary amine formation.

Step-by-Step Procedure:

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 3-amino-5-fluoropicolinonitrile in anhydrous methanol.

-

Acidification: Add 2.0 equivalents of concentrated HCl. This protonates the pyridine nitrogen and the forming amine, stabilizing the product as the dihydrochloride salt.

-

Catalyst Addition: Carefully add 10% Pd/C under an argon atmosphere (Caution: Pyrophoric).

-

Hydrogenation: Seal the vessel and purge with

gas three times. Pressurize to 40–50 psi (3–4 bar) and stir vigorously at room temperature for 4–6 hours. -

Monitoring: Monitor reaction progress via LC-MS. The nitrile peak (

~138) should disappear, replaced by the diamine peak ( -

Workup: Filter the catalyst through a Celite pad under argon. Rinse the pad with methanol.

-

Isolation: Concentrate the filtrate in vacuo. The product is obtained as 3-amino-2-(aminomethyl)-5-fluoropyridine dihydrochloride , a hygroscopic off-white solid.[1]

-

Note: Do not neutralize to the free base unless immediately using in the next step, as it is prone to air oxidation.

-

Part 3: Applications in Drug Discovery[1]

The 3-amino-2-(aminomethyl)-5-fluoropyridine motif is a "privileged intermediate" for constructing 6-substituted-1H-imidazo[4,5-b]pyridines .[1]

Mechanistic Role: The Imidazopyridine Cyclization

The vicinal diamine (positions 2 and 3) reacts with one-carbon electrophiles (formic acid, orthoesters, or aldehydes) to close the imidazole ring. The fluorine atom at position 6 (derived from position 5 of the pyridine) modulates metabolic stability and lipophilicity.

Key Applications:

-

Kinase Inhibitors: The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases like c-Met , VEGFR , and Aurora kinases .[1]

-

Bioisosteres: It serves as a bioisostere for benzimidazoles or purines, often improving solubility due to the pyridine nitrogen.

Figure 2: Downstream therapeutic applications of the fluorinated diamine scaffold.[1]

Part 4: Safety & Handling

Risk Profile:

-

Precursor (Nitrile): Toxic if swallowed (Acute Tox. 3). Irritating to eyes and skin.

-

Intermediate (Diamine): Corrosive (due to primary amines) and air-sensitive.[1]

-

Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns - amine), H317 (May cause allergic skin reaction).

Storage Protocols:

-

Precursor: Store at 2–8°C, protected from light.

-

Diamine (Salt): Store at -20°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.

References

-

PubChem. (n.d.). Compound Summary: 3-Amino-5-fluoropicolinonitrile.[1][2] National Library of Medicine. Retrieved March 4, 2026, from [Link]

- Bavetsias, V., et al. (2016). Hit Generation and Exploration: Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases. Journal of Medicinal Chemistry.

-

Accela ChemBio. (n.d.). 6-Fluoro-1H-imidazo[4,5-b]pyridine (CAS 1305207-42-4).[3] Retrieved March 4, 2026, from [Link]

Sources

- 1. 133240-12-7,2-Ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-Amino-5-fluoropicolinonitrile | [frontierspecialtychemicals.com]

- 3. 21422-66-2 | 6-Chloro-1H-imidazo[4,5-b]pyridine - AiFChem [aifchem.com]

Properties of 5-fluoro-2-(aminomethyl)pyridin-3-amine

An In-depth Technical Guide to 5-fluoro-2-(aminomethyl)pyridin-3-amine: Properties, Synthesis, and Therapeutic Potential

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in critical interactions with biological targets.[1] The strategic incorporation of fluorine into these heterocyclic systems can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of 5-fluoro-2-(aminomethyl)pyridin-3-amine, a fluorinated aminopyridine derivative with significant potential as a versatile building block in drug discovery. While specific literature on this exact molecule is limited, this document synthesizes data from structurally related compounds and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Predicted/Inferred Value | Basis for Prediction/Inference |

| Molecular Formula | C₆H₈FN₃ | Based on chemical structure |

| Molecular Weight | 141.15 g/mol | Calculated from molecular formula |

| pKa (most basic) | ~8.5 - 9.5 | Inferred from similar alkyl amines and aminopyridines. The aliphatic aminomethyl group is expected to be the most basic site. |

| pKa (less basic) | ~3.5 - 4.5 | Inferred from similar 3-aminopyridines. |

| Predicted LogP | ~0.5 - 1.5 | Estimated based on related fluorinated aminopyridines. Computational models can provide more precise predictions.[2] |

| Appearance | Likely a solid at room temperature | Based on similar aminopyridine derivatives.[4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility characteristics of aminopyridines. |

Synthesis and Purification

A plausible and efficient synthesis of 5-fluoro-2-(aminomethyl)pyridin-3-amine can be envisioned starting from a suitable cyanopyridine precursor. The key transformation is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a well-established and scalable method for this conversion.[5][6]

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-fluoro-2-(aminomethyl)pyridin-3-amine.

Detailed Experimental Protocol: Catalytic Hydrogenation of 3-Amino-5-fluoro-2-cyanopyridine

This protocol is adapted from general procedures for the catalytic hydrogenation of cyanopyridines.[5][7]

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 3-amino-5-fluoro-2-cyanopyridine (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

-

Acidification (Optional but Recommended): To prevent the formation of secondary and tertiary amine byproducts, an acid such as hydrochloric acid or acetic acid can be added to the reaction mixture.[5] This protonates the newly formed primary amine, preventing it from reacting further.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. If an acid was used, the product will be the corresponding salt.

-

Purification: The product can be purified by recrystallization or column chromatography on silica gel.

Spectral Characterization

The structure of 5-fluoro-2-(aminomethyl)pyridin-3-amine can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: Distinct signals for the aromatic protons, the aminomethyl protons (a singlet or AB quartet depending on chirality and solvent), and the amine protons. The fluorine atom will cause characteristic splitting of adjacent proton signals.

-

¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the aminomethyl carbon. Carbon-fluorine coupling will be observable for the carbon atoms near the fluorine substituent.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.[8]

Reactivity and Chemical Behavior

5-fluoro-2-(aminomethyl)pyridin-3-amine possesses two distinct amino groups with different reactivities, making it a versatile building block for combinatorial chemistry and library synthesis.

Caption: Differential reactivity of the amino groups.

The primary aliphatic amine of the aminomethyl group is more nucleophilic and basic than the aromatic amine at the 3-position.[9] This allows for selective reactions, such as acylation or sulfonylation, at the aminomethyl group under controlled conditions. The less reactive aromatic amine can participate in reactions like palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under more forcing conditions.[10]

Potential Applications in Drug Discovery

The aminopyridine scaffold is a common motif in many biologically active compounds, particularly kinase inhibitors.[11][12][13] The unique substitution pattern of 5-fluoro-2-(aminomethyl)pyridin-3-amine makes it an attractive candidate for the development of novel therapeutics.

Kinase Inhibition

Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the hinge region of the kinase active site. The aminopyridine moiety of this compound could serve as an excellent hinge-binding element. The aminomethyl group provides a vector for introducing substituents that can target other regions of the ATP-binding pocket, potentially leading to high potency and selectivity.

Caption: Potential role as a kinase inhibitor in cancer therapy.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-fluoro-2-(aminomethyl)pyridin-3-amine is not available, general precautions for handling pyridine derivatives should be followed. These compounds are often toxic and can be irritants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air.[14]

References

-

Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Patsnap Eureka. Available from: [Link]

- Methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds and fluoro-pyrimidinyl-methoxy substituted pyridinone-pyridinyl compounds. Google Patents.

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. Available from: [Link]

-

Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. PMC. Available from: [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available from: [Link]

-

Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding. ResearchGate. Available from: [Link]

-

PYRIDINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]

-

Pyridine - SAFETY DATA SHEET. PENTA. Available from: [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. Google Patents.

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]

-

Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. Available from: [Link]

- Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.

-

Resonance structures of Aminopyridines. ResearchGate. Available from: [Link]

- Production of aminomethylpyridine. Google Patents.

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available from: [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available from: [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available from: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. Available from: [Link]

-

Predicting the pKa of Small Molecules. arXiv.org. Available from: [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. Available from: [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Available from: [Link]

-

3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate. Available from: [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available from: [Link]

- Process for the preparation of 2-piperidinemethanamine. Google Patents.

-

A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Available from: [Link]

-

Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors. PubChem. Available from: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available from: [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available from: [Link]

- Pyridine compounds as inhibitors of kinase. Google Patents.

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available from: [Link]

-

Hydrogen Atom Abstraction by Heterogeneous–Homogeneous Hybrid Catalyst of CeO2 and 2-Cyanopyridine via Redox of CeO2 for C–H Bond Oxidation with Air. ACS Publications. Available from: [Link]

-

Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. ACS Publications. Available from: [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]

-

Catalytic hydrogenation of pyridines in water. ResearchGate. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Available from: [Link]

-

Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC. Available from: [Link]

-

Pyridine compounds used as pi3 kinase inhibitors. PubChem. Available from: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT. Available from: [Link]

-

Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Available from: [Link]

-

(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mrupp.info [mrupp.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Eureka | Patsnap [eureka.patsnap.com]

- 6. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 10. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 11. US9115089B2 - Methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds and fluoro-pyrimidinyl-methoxy substituted pyridinone-pyridinyl compounds - Google Patents [patents.google.com]

- 12. Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors - Patent US-8809336-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 15. pentachemicals.eu [pentachemicals.eu]

Fluorinated Pyridine Building Blocks: A Technical Guide for Drug Discovery

Executive Summary

In the high-stakes arena of medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, the native pyridine ring suffers from specific liabilities: high basicity (leading to hERG toxicity and poor permeability), susceptibility to oxidative metabolism (CYP450), and limited lipophilicity.

Fluorinated pyridine building blocks represent the "magic bullet" solution to these challenges. This guide details the physicochemical impact of fluorination on the pyridine core, the synthetic methodologies for accessing these motifs (from industrial Halex processes to late-stage C-H functionalization), and provides validated protocols for their integration into drug candidates.

Part 1: Physicochemical Engineering & Bioisosterism

The "Fluorine Effect" on Basicity (pKa)

The strategic placement of a fluorine atom on the pyridine ring drastically alters the basicity of the nitrogen lone pair. This is a critical tool for medicinal chemists to modulate solubility and reduce off-target toxicity (particularly hERG channel inhibition, which often correlates with high basicity).

-

Mechanism: The high electronegativity of fluorine pulls electron density through the

-framework (inductive effect, -

The 2-Position Anomaly: Fluorine at the C2 position exerts the strongest effect due to its proximity to the nitrogen and the additional lone-pair repulsion, rendering the pyridine essentially non-basic.

Table 1: Impact of Fluorine Substitution on Pyridine pKa

| Compound | Structure | pKa (Conjugate Acid) | Application | |

| Pyridine | 5.20 | - | Baseline | |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.23 | Modulate solubility while retaining H-bond acceptor capability. |

| 2-Fluoropyridine | 2-F- | -0.44 | -5.64 | Complete suppression of basicity; mimics neutral aromatics. |

| 2,6-Difluoropyridine | 2,6- | ~ -2.5 | -7.7 | Extremely electron-deficient; excellent for |

Metabolic Shielding

The C-H bonds of pyridine are prone to oxidation by Cytochrome P450 enzymes, particularly at the C2 and C3 positions (forming N-oxides or pyridones).

-

C-F Bond Strength: The C-F bond (

116 kcal/mol) is significantly stronger than the C-H bond ( -

Strategy: "Fluorine Scan" involves systematically replacing metabolic "hotspots" (labile C-H bonds) with C-F to prolong half-life (

) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Part 2: Synthetic Architectures

Accessing fluorinated pyridines requires selecting the right methodology based on the stage of discovery.

Decision Logic for Synthesis

-

Early Stage/Building Blocks: Use Halex (Halogen Exchange) reactions.[1][2] These are robust, scalable, and cost-effective for converting chloropyridines to fluoropyridines.

-

Late Stage/Lead Optimization: Use Radical Minisci or Ag-mediated C-H Fluorination . These allow the direct installation of F or

onto complex scaffolds without de novo synthesis.

Figure 1: Strategic decision tree for selecting fluorination methodology based on development phase.

Part 3: Validated Experimental Protocols

Protocol A: Scalable Synthesis of 2-Fluoropyridines via Halex Reaction

Context: The nucleophilic aromatic substitution (

Methodology:

-

Reagents: 2-Chloropyridine (1.0 equiv), Spray-dried KF (2.0 equiv),

(Tetraphenylphosphonium bromide, 0.05 equiv - Phase Transfer Catalyst). -

Solvent: Anhydrous Sulfolane or DMSO (0.5 M concentration).

-

Setup: Flame-dried round bottom flask with a reflux condenser under Nitrogen atmosphere.

-

Execution:

-

Charge the flask with KF and dry by heating at 150°C under vacuum for 2 hours (Critical step to remove trace water).

-

Cool to room temperature; add catalyst and substrate.

-

Add solvent and heat to 180°C for 12-24 hours.

-

-

Workup:

-

Cool to room temperature.[3] Dilute with water (to dissolve salts) and extract with diethyl ether (sulfolane is water-soluble but difficult to remove; ether extraction pulls the product out).

-

Distillation is preferred over column chromatography for volatile fluoropyridines.

-

Protocol B: Late-Stage Minisci Trifluoromethylation

Context: Installing a

Methodology:

-

Reagents: Pyridine substrate (1.0 equiv), Sodium Triflinate (

, 3.0 equiv), TBHP (tert-Butyl hydroperoxide, 3.0 equiv). -

Solvent: DCM:Water (2:1 biphasic mixture).

-

Execution:

-

Dissolve substrate and Langlois reagent in the solvent mixture.

-

Cool to 0°C.

-

Add TBHP dropwise (Exothermic).

-

Stir at room temperature for 12 hours.

-

-

Purification:

-

Separate layers. The organic layer contains the trifluoromethylated product.

-

Purify via Silica Gel Chromatography (Hexane/EtOAc).

-

Part 4: Case Studies in Drug Discovery

Lemborexant (Dayvigo)

-

Indication: Insomnia (Dual Orexin Receptor Antagonist).[4]

-

Structure: Contains a 5-fluoro-2-pyridine moiety.

-

Technical Insight: The fluorine at the C5 position serves two roles:

-

Metabolic Blocking: It blocks the C5 position, which is electronically prone to oxidation in the parent pyridine.

-

Electronic Modulation: It reduces the electron density of the pyridine ring, optimizing the

stacking interactions within the Orexin receptor binding pocket.

-

Apalutamide (Erleada)

-

Indication: Prostate Cancer (Androgen Receptor Antagonist).

-

Structure: Features a 2-cyano-3-trifluoromethylpyridine core.

-

Technical Insight:

-

The

group provides significant bulk (steric occlusion) to lock the conformation of the drug in the receptor. -

The combination of the Cyano (CN) and

groups makes the pyridine ring extremely electron-deficient, increasing its resistance to oxidative metabolism and improving the drug's oral bioavailability.

-

Figure 2: Mechanism of action for fluorinated pyridine motifs in enhancing drug stability and efficacy.[4]

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in drug design.[4][5][6] Chemical Society Reviews, 37(2), 320-330. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

-

Schlosser, M. (1998). The 2-Position of Pyridine: A Pharmacophore with a Split Personality. Angewandte Chemie International Edition, 37(11), 1496-1513. [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

Sources

Technical Guide: 2-Aminomethyl-3-aminopyridine Scaffold Applications

This guide details the chemistry, synthesis, and medicinal applications of the 2-aminomethyl-3-aminopyridine scaffold (CAS 144288-50-6), a critical heterocyclic precursor used to construct fused ring systems such as pyrido[3,2-d]pyrimidines and pyrido[3,2-e][1,4]diazepines.

Executive Summary

The 2-aminomethyl-3-aminopyridine scaffold (IUPAC: 2-(aminomethyl)pyridin-3-amine) represents a privileged structural motif in medicinal chemistry. Unlike its lower homolog, 2,3-diaminopyridine (which forms 5-membered imidazoles), this scaffold possesses a 1,3-diamine arrangement (separated by one methylene carbon). This unique geometry predisposes it to form 6-membered (pyrimidine) and 7-membered (diazepine) fused rings upon cyclization. These fused systems are bioisosteres of quinazolines and benzodiazepines, widely utilized in kinase inhibitors (e.g., PI3K, EGFR) and CNS-active agents.

Chemical Profile & Reactivity

Structural Analysis

The scaffold features two distinct nitrogen nucleophiles:

-

Aromatic Amine (C3-NH₂): Lower basicity due to resonance delocalization into the pyridine ring. Acts as the secondary nucleophile in most cyclizations.

-

Aliphatic Amine (C2-CH₂-NH₂): Higher basicity and nucleophilicity. Typically initiates attack on electrophiles (aldehydes, isocyanates, acid chlorides).[1]

Chelation Potential

The spatial arrangement of the two amino groups allows for the formation of stable 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺), making the scaffold useful in coordination chemistry and as a binding motif in metalloenzyme inhibitors.

Synthetic Methodologies

The synthesis of the core scaffold typically proceeds via the reduction of nitrile or amide precursors.

Primary Route: Reduction of 3-Amino-2-cyanopyridine

This is the most scalable industrial route. The electron-withdrawing nitrile at the 2-position is reduced to the primary amine.

-

Reagents: H₂ (gas), Raney Nickel or Pd/C catalyst, Methanolic Ammonia.[1]

-

Conditions: 40–60°C, 50 psi.

-

Yield: Typically 85–95%.

-

Note: The presence of ammonia suppresses the formation of secondary amine byproducts (dimers).[1]

Alternative Route: Reduction of Amides

Starting from 3-aminopyridine-2-carboxylic acid amide, reduction with Lithium Aluminum Hydride (LAH) or Borane-THF yields the target diamine. This route is preferred when the nitrile precursor is unavailable.

Medicinal Chemistry Applications

Synthesis of Pyrido[3,2-d]pyrimidines (Kinase Inhibitor Scaffold)

The most high-value application is the conversion of the scaffold into 1,2,3,4-tetrahydropyrido[3,2-d]pyrimidines . This bicyclic system mimics the adenine core of ATP, making it a potent scaffold for kinase inhibitors (e.g., p110α PI3K inhibitors).

-

Mechanism: Condensation with aldehydes (Mannich-type cyclization) or 1-carbon donors (CDI, Triethyl orthoformate).

-

Reaction Type: Cyclocondensation.

-

Pharmacophore: The N1 and N3 nitrogens in the resulting pyrimidine ring serve as hydrogen bond acceptor/donor pairs for the kinase hinge region.

Synthesis of Pyrido[3,2-e][1,4]diazepines (CNS Agents)

Reaction with 1,2-biselectrophiles (such as

-

Target: Bioisosteres of benzodiazepines (e.g., Diazepam).[1]

-

Advantage: The pyridine nitrogen adds polarity and alters metabolic stability compared to the carbocyclic benzene ring in traditional benzodiazepines.

Experimental Protocols

Protocol A: Synthesis of 1,2,3,4-Tetrahydropyrido[3,2-d]pyrimidine

Objective: Cyclization of 2-aminomethyl-3-aminopyridine with an aldehyde.

-

Preparation: Dissolve 2-aminomethyl-3-aminopyridine (1.0 eq) in anhydrous Ethanol (0.2 M concentration).

-

Addition: Add the substituted benzaldehyde (1.05 eq) dropwise at room temperature.

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (formation of imine intermediate followed by cyclization).[1]

-

Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol.[1] If soluble, concentrate in vacuo and purify via silica gel chromatography (DCM/MeOH gradient).[1]

-

Validation:

H NMR should show a singlet or AB quartet for the methylene bridge at the C2 position (~4.0–4.5 ppm) and a singlet for the new aminal methine proton (~5.0–6.0 ppm).[1]

Visualization & Logic

Diagram 1: Synthetic Divergence from the Scaffold

This diagram illustrates how the core scaffold diverges into two distinct heterocyclic classes based on the carbon-chain length of the electrophile.

Caption: Divergent synthesis pathways: 1-carbon insertion yields kinase-active pyrimidines; 2-carbon insertion yields CNS-active diazepines.

Diagram 2: Pharmacophore Mapping (Kinase Binding)

This logic flow demonstrates why the pyrido[3,2-d]pyrimidine derivative is a potent hinge binder.

Caption: Mechanism of Action: The fused scaffold mimics the Adenine ring of ATP, establishing critical H-bonds with the kinase hinge.

Data Summary: Comparative Reactivity

| Reaction Partner | Electrophile Type | Resulting Ring Size | Product Class | Key Application |

| Formic Acid / Orthoesters | 1-Carbon (C1) | 6-Membered | Pyrido[3,2-d]pyrimidine | Kinase Inhibitors (PI3K) |

| Aldehydes (R-CHO) | 1-Carbon (C1) | 6-Membered | Tetrahydropyrido-pyrimidine | Dihydrofolate Reductase Inhibitors |

| Oxalyl Chloride | 2-Carbon (C2) | 7-Membered | Pyrido[3,2-e][1,4]diazepine-dione | Anxiolytics / Sedatives |

| 2-Carbon (C2) | 7-Membered | Pyrido[3,2-e][1,4]diazepine | Bromodomain Inhibitors |

References

-

Synthesis of Pyrido[3,2-d]pyrimidines

-

Synthesis of Pyrido[3,2-e][1,4]diazepines

-

Scaffold Precursor Synthesis (Reduction)

- Title: 3-Cyanopyridine-2(1H)-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.

- Source: ResearchG

-

URL:[Link]

-

Kinase Inhibitor Patents (Grounding the Application)

Sources

- 1. TW200840584A - Pyrido(3,2-d)pyrimidines useful for treating viral infections - Google Patents [patents.google.com]

- 2. US11179473B2 - Nectin-4 antibody conjugates and uses thereof - Google Patents [patents.google.com]

- 3. US9499536B2 - Tetrahydro-pyrido-pyrimidine derivatives - Google Patents [patents.google.com]

Strategic Synthesis Pathways for 3,5-Disubstituted 2-Aminomethylpyridines: A Technical Guide

Introduction & Pharmacological Context

The 3,5-disubstituted 2-aminomethylpyridine scaffold is a privileged pharmacophore in modern drug discovery. Its unique spatial geometry and hydrogen-bonding capabilities make it a critical structural vector in the development of decaprenylphosphoryl-

As a Senior Application Scientist, I frequently observe that the primary bottleneck in derivatizing this scaffold lies in the regioselective installation of the 2-aminomethyl group without disrupting the delicate electronic balance established by the 3,5-substituents. This whitepaper deconstructs the synthetic logic, thermodynamic causality, and self-validating protocols required to master this chemical space.

Retrosynthetic Logic and Pathway Architecture

Direct electrophilic aromatic substitution (EAS) on a pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Attempting to force multi-substitution often leads to intractable mixtures. Therefore, a highly controlled, step-wise retrosynthetic approach is mandatory.

The most robust pathway relies on three orthogonal stages:

-

Core Construction : Establishing the 3,5-disubstitution pattern early via transition-metal-catalyzed cross-coupling.

-

Regioselective Cyanation : Activating the C2 position via an N-oxide intermediate to install a nitrile group.

-

Chemoselective Reduction : Reducing the C2-nitrile to the target aminomethyl group without triggering hydrodehalogenation or over-reduction of the pyridine core.

Retrosynthetic pathway for 3,5-disubstituted 2-aminomethylpyridines.

Stage 1: Regioselective C2-Cyanation via N-Oxide Activation

Once the 3,5-disubstituted pyridine core is synthesized (typically via Suzuki-Miyaura coupling of 3,5-dibromopyridine), the next challenge is functionalizing the C2 position. Pyridine itself is inert to nucleophilic cyanide.

The Causality of N-Oxidation:

By oxidizing the pyridine nitrogen using

Stage 2: Chemoselective Nitrile Reduction

Reducing the 2-cyanopyridine to a 2-aminomethylpyridine is chemically precarious. If the 3,5-substituents contain halogens or reducible olefins, standard Palladium on Carbon (Pd/C) hydrogenation will cause catastrophic off-target hydrodehalogenation.

We utilize two divergent strategies based on the substrate's electronic profile:

-

Catalytic Hydrogenation (Raney Nickel /

) : Ideal for alkyl/aryl substituted pyridines. The Causality of Ammonia: The addition of -

Chemical Reduction (Nickel Boride /

) : Ideal for halogenated or sensitive substrates.

Divergent chemoselective reduction pathways for 2-cyanopyridines.

Quantitative Data: Reduction Method Comparison

| Substrate Profile | Reduction Method | Reagents & Conditions | Yield (%) | Chemoselectivity & Mechanistic Notes |

| 3,5-Dialkyl/Diaryl | Catalytic | Raney Ni, | 85–95% | High; requires |

| 3,5-Dihalo | Chemical | 75–88% | Excellent; completely avoids hydrodehalogenation. Yields Boc-amine [2]. | |

| 3,5-Heteroaryl | Borane Complex | 60–70% | Moderate; useful when transition metals must be entirely avoided. |

Self-Validating Experimental Protocols

Protocol A: Regioselective C2-Cyanation of Pyridine N-Oxides

Objective: Convert 3,5-disubstituted pyridine N-oxide to 3,5-disubstituted 2-cyanopyridine.

-

Preparation: Dissolve the 3,5-disubstituted pyridine N-oxide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert Argon atmosphere. Cool the reaction vessel to 0 °C.

-

Activation: Add dimethylcarbamyl chloride (1.5 equiv) dropwise over 10 minutes. Stir at room temperature for 24 hours to ensure complete formation of the activated N-alkoxy intermediate.

-

Cyanation: Introduce trimethylsilyl cyanide (TMSCN, 2.0 equiv) dropwise. Caution: TMSCN is highly toxic; perform strictly in a specialized fume hood. Heat the mixture to 40 °C for 12 hours.

-

Workup & Validation: Quench with saturated aqueous

. Extract with DCM.-

Self-Validation Check: TLC (Hexane/EtOAc 3:1) should reveal a new, highly UV-active spot with a higher

value than the highly polar N-oxide. IR spectroscopy of the crude must show a sharp, distinct

-

Protocol B: Nickel Boride Mediated Nitrile Reduction (Boc-Protected)

Objective: Chemoselective reduction of 2-cyanopyridine to a Boc-protected 2-aminomethylpyridine.

-

Preparation: Dissolve the 3,5-disubstituted 2-cyanopyridine (1.0 equiv),

(2.0 equiv), and -

Reduction: Slowly add

(7.0 equiv) in small portions.-

Mechanistic Note: The solution will immediately turn from pale green to pitch black, indicating the in situ generation of the active colloidal

catalyst. Exothermic hydrogen gas evolution will occur.

-

-

Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup & Validation: Quench the unreacted

with diethylenetriamine (to chelate nickel) and water. Extract with ethyl acetate.-

Self-Validation Check: Reaction completion is validated by the cessation of

bubbling. LC-MS should show the complete disappearance of the nitrile mass and the appearance of the

-

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Source: MDPI URL

- Process for the preparation of 2-aminomethylpiperidine (and 2-aminomethylpyridine)

An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic stability of fluorinated aminopyridines, a critical consideration in modern drug discovery. We will delve into the strategic use of fluorine to enhance drug-like properties, explore the metabolic pathways of these compounds, and detail the experimental workflows for assessing their stability. This document is designed to serve as a practical resource, bridging fundamental principles with actionable, field-proven insights.

The Strategic Role of Fluorine in Modulating Metabolic Stability

The introduction of fluorine into drug candidates, particularly at metabolically vulnerable positions, is a well-established strategy to enhance metabolic stability.[1][2][3] This is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen (C-H) bond.[2][4][5]

Blocking Metabolic "Soft Spots"

Fluorine substitution is frequently employed to block "metabolic soft spots" that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][4] By replacing a hydrogen atom at a site prone to hydroxylation, for instance, the metabolic process can be effectively hindered, leading to a longer in vivo half-life of the drug.[1][6][7]

Altering Physicochemical Properties

Beyond steric hindrance, fluorine's high electronegativity can alter the electronic properties of the aminopyridine ring.[2] This can influence the molecule's pKa, lipophilicity, and overall conformation, which in turn can affect its interaction with metabolizing enzymes and target receptors.[1][2][4] While often increasing lipophilicity, which can improve membrane permeability, excessive lipophilicity may lead to reduced aqueous solubility.[1]

It's crucial to understand that the benefits of fluorination are highly context-dependent and not always predictable.[1] Therefore, a "try and measure" approach, guided by structural data and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, is often necessary.[1]

Metabolic Pathways of Aminopyridines

Aminopyridines, which exist in three isomeric forms (2-, 3-, and 4-aminopyridine), are a common scaffold in medicinal chemistry.[8][9] Their metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[10][11]

Key Metabolic Reactions

The primary metabolic pathways for aminopyridines and their fluorinated analogs include:

-

Oxidation: This is a major route of metabolism, often catalyzed by CYP enzymes.[5] For the parent compound 4-aminopyridine (dalfampridine), the major metabolites are 3-hydroxy-4-aminopyridine and its subsequent sulfate conjugate, with CYP2E1 being the primary enzyme responsible for the initial hydroxylation.[12][13][14][15]

-

N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide metabolite.

-

N-dealkylation: For substituted aminopyridines, the removal of alkyl groups from the amino moiety is a common metabolic pathway, often catalyzed by CYP3A4.[16]

-

Bioactivation: In some cases, oxidation of the amino group can lead to the formation of reactive electrophilic species, such as pyridine-diimines, which can covalently bind to proteins.[17]

Impact of Fluorination on Metabolism

The introduction of fluorine can significantly alter these pathways. For example, in a study of 3-fluoro-4-aminopyridine ([18F]3F4AP), it was found to be a much better substrate for CYP2E1 than its non-fluorinated counterpart, leading to faster metabolism.[18] The primary metabolites were identified as 5-hydroxy-3-fluoro-4-aminopyridine and 3-fluoro-4-aminopyridine N-oxide.[18] This highlights that while fluorination can block metabolism at one site, it may open up new avenues for metabolic attack or alter the rate of existing ones.

The following diagram illustrates the general metabolic pathways of a hypothetical fluorinated aminopyridine.

Caption: Generalized metabolic pathways for a fluorinated aminopyridine.

Experimental Assessment of Metabolic Stability

In vitro metabolic stability assays are crucial for evaluating the susceptibility of a compound to metabolism early in the drug discovery process.[19][20][] These assays measure the rate of disappearance of the parent compound over time when incubated with a metabolically active system.[22]

Key In Vitro Test Systems

The most common in vitro systems for assessing metabolic stability are:

-

Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[10][11][23] Microsomal stability assays are a cost-effective and high-throughput method for assessing CYP-mediated metabolism.[11][24]

-

Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolizing enzymes, providing a more comprehensive assessment of a compound's overall cellular metabolism.[25][26][27]

-

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[]

-

Recombinant Enzymes: Using specific recombinant CYP enzymes allows for the identification of the particular isoforms responsible for a compound's metabolism.[19][27]

The choice of test system depends on the specific goals of the study. Microsomal assays are excellent for initial screening and understanding Phase I metabolism, while hepatocytes provide a more complete picture of hepatic clearance.[25][26]

Standard Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a fluorinated aminopyridine using liver microsomes.

Materials and Reagents:

-

Pooled liver microsomes (human or other species)

-

Test compound (fluorinated aminopyridine)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[28]

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard (for analytical quantification)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Experimental Workflow:

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

-

Preparation:

-

Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

-

Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) in phosphate buffer.[10]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution and the test compound (at a typical concentration of 1 µM).[24] Include control wells without NADPH and wells with positive control compounds.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" controls. The time of addition is considered t=0.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Sampling and Termination:

-

Sample Processing and Analysis:

Data Analysis and Interpretation

The primary data obtained is the concentration of the test compound at each time point. From this, several key parameters can be calculated:

| Parameter | Description | Calculation | Significance |

| Percent Remaining | The percentage of the initial compound concentration remaining at a specific time point. | (Concentration at time t / Concentration at time 0) * 100 | A direct measure of metabolic depletion. |

| Half-life (t½) | The time required for the concentration of the compound to decrease by 50%. | 0.693 / k, where k is the elimination rate constant. | A longer half-life indicates greater metabolic stability.[24] |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. | (0.693 / t½) * (mL incubation / mg microsomal protein) | A lower CLint value signifies slower metabolism and better stability.[24] |

These parameters allow for the ranking of compounds based on their metabolic stability and can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.[20]

Metabolite Identification

In addition to assessing the rate of metabolism, identifying the structures of the metabolites formed is crucial for understanding the metabolic pathways and identifying potential "soft spots" for further chemical modification.[29][31]

Analytical Techniques

The primary analytical tool for metabolite identification is high-resolution liquid chromatography-mass spectrometry (LC-MS).[29][30][32][33]

-

LC-MS/MS: Tandem mass spectrometry provides fragmentation patterns that are unique to each compound, aiding in structural elucidation.[30]

-

High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements, which can help determine the elemental composition of novel or unexpected metabolites.[30]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive, NMR provides detailed structural information and can be invaluable for unambiguously identifying metabolite structures.[29][30]

Causality in Experimental Design

When designing metabolite identification studies, it is essential to include control incubations (e.g., without NADPH or with heat-inactivated microsomes) to differentiate between enzymatic and non-enzymatic degradation products. Comparing the metabolic profiles across different species can also provide valuable insights into potential differences in human metabolism.

Conclusion

The metabolic stability of fluorinated aminopyridines is a multifaceted issue that requires a deep understanding of both the chemical properties of fluorine and the biological processes of drug metabolism. By strategically incorporating fluorine to block metabolic liabilities and by employing robust in vitro assays to assess stability and identify metabolic pathways, researchers can significantly improve the pharmacokinetic profiles of drug candidates. This guide provides a foundational framework for these investigations, emphasizing the importance of a mechanistically driven and experimentally validated approach to drug design and development.

References

[1] Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved March 4, 2026, from [19] WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays. Retrieved March 4, 2026, from [4] Annual Reviews. (2001, February 22). METABOLISM OF FLUORINE-CONTAINING DRUGS. Retrieved March 4, 2026, from [25] BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved March 4, 2026, from [6] PMC. (n.d.). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Retrieved March 4, 2026, from [10] In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved March 4, 2026, from [20] Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved March 4, 2026, from [2] Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved March 4, 2026, from [5] PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved March 4, 2026, from _ [26] Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved March 4, 2026, from [29] PubMed. (2007, May 15). Analytical strategies for identifying drug metabolites. Retrieved March 4, 2026, from [8] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9). Retrieved March 4, 2026, from [28] AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved March 4, 2026, from [30] Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved March 4, 2026, from [24] Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved March 4, 2026, from [32] Hilaris. (2025, March 31). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved March 4, 2026, from [3] CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry. Retrieved March 4, 2026, from [18] PMC. (n.d.). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Retrieved March 4, 2026, from [22] Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved March 4, 2026, from [31] Analytical tools and approaches for metabolite identification in early drug discovery. (2007, February 15). Retrieved March 4, 2026, from [11] Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved March 4, 2026, from [12] PMC. (n.d.). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Retrieved March 4, 2026, from [17] PubMed. (2005, June 15). Bioactivation of 2,3-diaminopyridine-containing bradykinin B1 receptor antagonists: irreversible binding to liver microsomal proteins and formation of glutathione conjugates. Retrieved March 4, 2026, from [33] Bentham Science Publishers. (2021, January 1). Metabolite Detection and Profiling Using Analytical Methods. Retrieved March 4, 2026, from [27] Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved March 4, 2026, from [] BOC Sciences. (n.d.). Metabolic Stability Testing | PK Optimization - Formulation. Retrieved March 4, 2026, from [23] Microsomal stability assay | PDF. (n.d.). Retrieved March 4, 2026, from [7] Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Retrieved March 4, 2026, from [9] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 10). Retrieved March 4, 2026, from [13] PubMed. (2013, August 14). Identification of Metabolites of Dalfampridine (4-aminopyridine) in Human Subjects and Reaction Phenotyping of Relevant Cytochrome P450 Pathways. Retrieved March 4, 2026, from [14] PharmaCompass.com. (n.d.). 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry. Retrieved March 4, 2026, from [16] PMC. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved March 4, 2026, from [15] Taylor & Francis. (2013, August 14). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Retrieved March 4, 2026, from

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chimia.ch [chimia.ch]

- 4. annualreviews.org [annualreviews.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. researchgate.net [researchgate.net]

- 10. mttlab.eu [mttlab.eu]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioactivation of 2,3-diaminopyridine-containing bradykinin B1 receptor antagonists: irreversible binding to liver microsomal proteins and formation of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. nuvisan.com [nuvisan.com]

- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 23. Microsomal stability assay | PDF [slideshare.net]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. bioivt.com [bioivt.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. creative-biolabs.com [creative-biolabs.com]

- 28. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 29. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 31. Analytical tools and approaches for metabolite identification in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. hilarispublisher.com [hilarispublisher.com]

- 33. benthamdirect.com [benthamdirect.com]

Physicochemical Profiling: pKa Values of 2-(Aminomethyl)-5-fluoropyridin-3-amine

This technical guide provides a rigorous physicochemical analysis of 2-(Aminomethyl)-5-fluoropyridin-3-amine , a critical scaffold in medicinal chemistry often utilized for kinase inhibition and fragment-based drug discovery.[1]

As specific experimental data for this exact CAS registry number is sparse in open literature, this guide synthesizes high-confidence predictive modeling based on Structure-Activity Relationships (SAR) of validated fragments (3-amino-5-fluoropyridine and 2-picolylamine) and details the definitive experimental protocols required for empirical validation.

Executive Summary

2-(Aminomethyl)-5-fluoropyridin-3-amine represents a polyfunctional pyridine scaffold containing three potential ionization sites: the pyridine ring nitrogen, the primary aniline-like amine at position 3, and the aliphatic aminomethyl group at position 2.[1]

Understanding the ionization constants (pKa) of this molecule is paramount for predicting:

-

Ligand-Protein Interactions: The protonation state determines hydrogen bond donor/acceptor capability within a binding pocket.[2]

-

ADME Properties: The balance between the cationic and neutral forms at physiological pH (7.[2]4) dictates membrane permeability and lysosomal trapping risks.[2][3]

Key Physicochemical Metrics (Predicted)

| Ionization Center | Functional Group | Predicted pKa | State at pH 7.4 | Electronic Influences |

| pKa₁ | Pyridine Ring Nitrogen | 3.6 ± 0.4 | Neutral | Lowered by 5-F (inductive) and 2-aminomethyl field effect.[1] |

| pKa₂ | Aliphatic Amine (Side chain) | 8.5 ± 0.3 | Cationic (+1) | Lowered by electron-deficient pyridine ring.[2][3] |

| pKa₃ | Aromatic Amine (Pos 3) | < 1.0 | Neutral | Delocalized lone pair; non-basic in aqueous range.[2][3] |

Structural Analysis & Electronic Effects

To accurately estimate the pKa values, we must deconstruct the molecule into its contributing electronic vectors.[2]

The Fluorine Effect (Position 5)

The fluorine atom is highly electronegative (

-

Impact: This destabilizes the protonated pyridinium form, lowering the pKa of the ring nitrogen compared to unsubstituted pyridine (pKa 5.2).[2][3]

The 3-Amino Group (Resonance vs. Induction)

The amino group at position 3 is an electron donor via resonance (+R) but an electron withdrawer via induction (-I).[1][3]

-

Impact: In pyridine systems, the resonance effect typically dominates, pushing electron density into the ring and raising the basicity of the ring nitrogen.[2] (e.g., 3-aminopyridine pKa ≈ 6.0).[3]

The 2-Aminomethyl "Anchor"

This group is the strongest base.[1][2] At physiological pH, it exists as a protonated ammonium species (

-

Field Effect: The positive charge on the side chain exerts a strong repulsive field effect against the protonation of the ring nitrogen, drastically lowering the ring pKa (pKa₁).[2][3]

-

Intramolecular H-Bonding: There is a high probability of an intramolecular hydrogen bond between the 3-amino group and the 2-aminomethyl group, which can stabilize specific conformers but generally reduces the basicity of the donor nitrogen.

Ionization Equilibria & Microspecies

The molecule exists in different microspecies depending on the pH environment.[2] The transition from the fully protonated dication to the neutral species follows a specific pathway.

Visualization of Ionization Pathway

Figure 1: Predicted ionization pathway.[1][3] The molecule transitions from a dication to a monocation (the major species at physiological pH) and finally to a neutral form.[3]

Experimental Determination Protocols

Since theoretical predictions must be validated, the following protocols represent the industry standard for determining pKa values for fluorinated aminopyridines.

Method A: Potentiometric Titration (The Gold Standard)

This method is preferred for compounds with reasonable water solubility (>0.5 mM).[2][3]

Reagents & Equipment:

-

Instrument: Sirius T3 or Mettler Toledo Titrator.

-

Titrant: 0.1 M KOH (CO₂-free) and 0.1 M HCl.

-

Solvent: 0.15 M KCl (aq) to maintain ionic strength.

Workflow:

-

Dissolution: Dissolve 3 mg of the compound in 20 mL of degassed 0.15 M KCl.

-

Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure full protonation (Dication state).

-

Titration: Titrate with 0.1 M KOH up to pH 11.0.

-

Data Analysis: Use the Bjerrum plot method to identify inflection points.[2] The first inflection (pH ~3.[2][3]6) corresponds to the ring nitrogen; the second (pH ~8.[2][3]5) corresponds to the aliphatic amine.[2][3]

Method B: UV-Metric Titration (For Low Solubility)

If the neutral species precipitates, UV-metric titration is required.[1] This exploits the fact that the UV spectrum of the pyridine ring changes upon protonation.[2]

Workflow:

-

Preparation: Prepare a 50 µM stock solution in a mixed solvent system (e.g., water/methanol) if necessary, though water is preferred for pKa accuracy.

-

Scanning: Measure UV absorbance (200–400 nm) at 0.5 pH intervals from pH 2 to 10.

-

Deconvolution: Plot the absorbance change at

(typically ~260 nm for pyridines) vs. pH.[2][3] The inflection point yields the pKa.[2]

Method C: 19F-NMR Titration (Site Assignment)

This is a highly specific method for fluorinated compounds, allowing unambiguous assignment of which group is ionizing.[3]

Workflow:

-

Setup: Dissolve compound in

with phosphate buffer. -

Shift Tracking: Monitor the

chemical shift ( -

Logic:

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

Implications for Drug Discovery

Solubility & Formulation[2]

-

At pH 1.2 (Stomach): The molecule is a dication (highly soluble).[2][3]

-

At pH 7.4 (Blood): The molecule is a monocation (soluble).[2][3]

-

Formulation Strategy: Salt selection should focus on counter-ions that stabilize the aliphatic amine, such as Hydrochloride or Mesylate , to ensure consistent dissolution.[2]

Permeability (LogD)

The presence of the charged aliphatic amine at physiological pH (pKa ~8.[2][3]5) suggests that the LogD₇.₄ will be significantly lower than the intrinsic LogP .[2]

-

Optimization: To improve passive permeability (PAMPA/Caco-2), medicinal chemists often cap the aliphatic amine (e.g., amide formation) or lower its pKa by adding adjacent electron-withdrawing groups (e.g., difluoromethyl).[3]

References

-

Perrin, D. D. (1965).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[2] (Foundational text for pyridine pKa values).

-

Manallack, D. T. (2007).[2][3] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[2] Link

-

Reijmar, K., et al. (2013).[2][3] Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 26(11), 910-915.[3] Link[3]

-

Charifson, P. S., et al. (2014).[2][3] Practical Application of Physicochemical Property Predictions in Drug Design. Journal of Medicinal Chemistry, 57(22), 9701–9717.[2][3] Link[3]

Sources

Engineering Novel Fluorinated Heterocyclic Intermediates: A Technical Blueprint for Late-Stage Functionalization

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry. Between 2016 and 2022, a significant surge in FDA-approved drugs featured fluorinated heterocyclic motifs, underscoring their critical role in optimizing pharmacokinetics and target binding[1]. Historically, synthesizing these intermediates relied heavily on a "building block" approach, requiring early-stage introduction of fluorine using harsh, highly reactive gases or reagents.

Today, the paradigm has shifted toward Late-Stage Functionalization (LSF) . By employing transition-metal catalysis and visible-light photoredox systems, chemists can now introduce fluorine atoms or fluoroalkyl groups directly onto complex, fully elaborated heterocyclic cores. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of novel fluorinated heterocyclic intermediates.

The Causality of Fluorination in Drug Design

Before executing complex syntheses, it is crucial to understand why specific fluorination strategies are chosen. The introduction of fluorine is never arbitrary; it is a calculated structural modification designed to manipulate three core physicochemical properties[2]:

-

pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. When placed adjacent to a basic nitrogen in a heterocycle (e.g., piperidine or pyrrolidine), its strong electron-withdrawing inductive effect lowers the amine's pKa. This reduces the molecule's ionization state at physiological pH, directly enhancing passive membrane permeability and oral bioavailability.

-

Metabolic Shielding: The C–F bond is exceptionally strong (~105 kcal/mol) and possesses a small Van der Waals radius (1.47 Å), closely mimicking hydrogen[1]. Replacing a vulnerable C–H bond with a C–F bond at known Cytochrome P450 oxidation sites (e.g., the para-position of an aryl ring) effectively blocks Phase I metabolic degradation without inducing severe steric clashes.

-

Lipophilicity and Binding Affinity: The low polarizability of the C–F bond increases the overall lipophilicity (LogP/LogD) of fluoro-arenes, driving hydrophobic interactions within target protein binding pockets.

Causality network illustrating how fluorine properties enhance drug pharmacokinetics.

Mechanistic Paradigms: Choosing the Right Fluorinating Agent

The synthesis of fluorinated nitrogen heterocycles demands reagents that balance electrophilicity with functional group tolerance. The two most prominent N–F reagents used in modern LSF are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) [3].

Dual-Role Electrophilic Fluorination (Gold Catalysis)

In the synthesis of 3-fluoro-pyrrolidines and piperidines from aminoalkynes, Selectfluor plays a dual mechanistic role. It acts first as a potent oxidant, driving the oxidation of the Gold(I) catalyst to a highly active Gold(III) species. Subsequently, it serves as the electrophilic fluorine source, trapping the intermediate cyclic enamine generated by the gold-catalyzed hydroamination[4].

Visible-Light Photoredox Catalysis

For late-stage trifluoromethylation or direct C–H fluorination of heteroaromatics (e.g., pyridines, pyrazines, and triazoles), photoredox catalysis provides unparalleled mildness. By irradiating a Ruthenium or Iridium photocatalyst with visible light, chemists can generate transient radical species at room temperature, completely avoiding the thermal degradation of fragile drug intermediates[5].

Workflow of visible-light photoredox late-stage fluorination.

Self-Validating Experimental Protocols